3-(Difluoromethyl)-5-fluorobenzenethiol
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Overview
Description
3-(Difluoromethyl)-5-fluorobenzenethiol is an organosulfur compound characterized by the presence of both difluoromethyl and fluorine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-fluorobenzenethiol typically involves the introduction of difluoromethyl and fluorine groups onto a benzene ring. One common method is the difluoromethylation of a pre-fluorinated benzene derivative. This can be achieved through various synthetic routes, including:
Electrophilic Difluoromethylation: Using difluoromethylating agents such as ClCF₂H in the presence of a base.
Nucleophilic Difluoromethylation: Utilizing difluoromethyl anions generated in situ.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often employ metal-based catalysts to enhance the efficiency and selectivity of the reaction . The use of continuous flow reactors can also improve the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Substitution: The fluorine and difluoromethyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Nucleophiles: Halides, amines, and thiols.
Catalysts: Palladium, copper, and nickel-based catalysts.
Major Products
Sulfonic Acids: Formed through oxidation of the thiol group.
Substituted Benzenes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-(Difluoromethyl)-5-fluorobenzenethiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-fluorobenzenethiol involves its interaction with specific molecular targets. The difluoromethyl and fluorine groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The thiol group can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Difluoromethyl)-5-fluorobenzenethiol is unique due to the presence of both difluoromethyl and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H5F3S |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-fluorobenzenethiol |
InChI |
InChI=1S/C7H5F3S/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7,11H |
InChI Key |
YQPLVZOJGZKSRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)S)C(F)F |
Origin of Product |
United States |
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